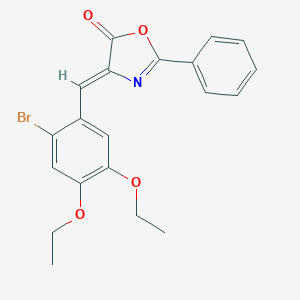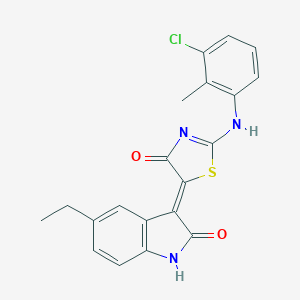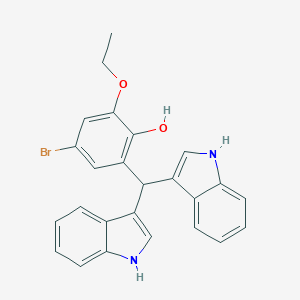![molecular formula C25H26N4O4S B308120 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B308120.png)
2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. It has also been found to inhibit the activity of various receptors, including the adenosine A3 receptor and the P2Y12 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate include the reduction of inflammation, the inhibition of tumor growth, and the prevention of microbial infections. The compound has also been found to exhibit antioxidant activity, which can help protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate in lab experiments include its potential applications in various scientific research fields and its ability to exhibit multiple biological activities. However, the limitations of using the compound in lab experiments include the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate. These include further studies on its mechanisms of action, the development of new drugs based on the compound, and the evaluation of its safety and efficacy in humans. Additionally, research on the compound's potential applications in other scientific fields, such as neuroscience and immunology, may provide new insights into its biological activities.
Métodos De Síntesis
The synthesis of 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate involves several steps, including the reaction of 2-aminophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 2-pentylthio-1,3,4-thiadiazole-5-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Aplicaciones Científicas De Investigación
The compound has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate |
|---|---|
Fórmula molecular |
C25H26N4O4S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
[2-(7-acetyl-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] acetate |
InChI |
InChI=1S/C25H26N4O4S/c1-4-5-10-15-34-25-26-23-22(27-28-25)18-11-6-8-13-20(18)29(16(2)30)24(33-23)19-12-7-9-14-21(19)32-17(3)31/h6-9,11-14,24H,4-5,10,15H2,1-3H3 |
Clave InChI |
AUSXKBZVZRHLEM-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OC(=O)C)C(=O)C)N=N1 |
SMILES canónico |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OC(=O)C)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308037.png)

![5-(2,5-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308041.png)


![1-[6-(2-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308045.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308046.png)
![5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308049.png)

![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308053.png)
![5-(3-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308055.png)
![2-[(4-Chlorophenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308058.png)
![5-(5-Chloro-2,3-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308059.png)
![(6E)-2-ethoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308060.png)